molecular formula C12H16INO B7879280 3-Iodo-N-isobutyl-N-methyl-benzamide

3-Iodo-N-isobutyl-N-methyl-benzamide

Cat. No.: B7879280
M. Wt: 317.17 g/mol
InChI Key: SBPUBXCYQOKMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-N-isobutyl-N-methyl-benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate in the development of peptide-based therapeutics. The compound features a benzamide core substituted with an iodine atom at the meta-position, which serves as a versatile handle for further cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for extensive structural diversification. The N-isobutyl-N-methyl moiety modulates the molecule's lipophilicity and metabolic stability, making it a valuable scaffold for constructing more complex bioactive molecules. The primary research value of this compound lies in its application within Solid-Phase Peptide Synthesis (SPPS) and other synthetic methodologies. It can be utilized to introduce novel, non-proteinogenic elements into peptide chains, aiding in the exploration of structure-activity relationships (SAR) and the creation of peptides with enhanced properties like receptor affinity or enzymatic stability . Researchers employ this building block in the synthesis of peptide therapeutics, a rapidly growing market currently valued at over USD 23 billion . The ongoing industry-wide movement to "green" peptide synthesis by replacing problematic solvents like DMF and DCM further underscores the need for reliable, high-quality building blocks such as this one . Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human or animal consumption.

Properties

IUPAC Name

3-iodo-N-methyl-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-9(2)8-14(3)12(15)10-5-4-6-11(13)7-10/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPUBXCYQOKMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)C(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-N-isobutyl-N-methyl-benzamide typically involves the following steps:

  • Benzamide Formation: The starting material, benzamide, is synthesized through the reaction of benzoic acid with ammonia.

  • Iodination: The benzamide undergoes iodination to introduce the iodine atom at the 3-position of the benzene ring. This step is usually carried out using iodine in the presence of a suitable catalyst.

  • Alkylation: The iodinated benzamide is then alkylated with isobutyl chloride and methyl chloride to introduce the isobutyl and methyl groups, respectively. This step is typically performed using a strong base such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-N-isobutyl-N-methyl-benzamide can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodine dioxide or iodate.

  • Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of 3-isobutyl-N-methyl-benzamide.

  • Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or sodium hypochlorite are commonly used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

  • Substitution: Nucleophiles such as sodium hydroxide or ammonia are used, often in the presence of a polar solvent.

Major Products Formed:

  • Oxidation Products: Iodine dioxide, iodate.

  • Reduction Products: 3-isobutyl-N-methyl-benzamide.

  • Substitution Products: Hydroxylated or aminated derivatives of the compound.

Scientific Research Applications

3-Iodo-N-isobutyl-N-methyl-benzamide is a compound of interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources to provide a comprehensive overview.

Chemical Properties and Structure

This compound is characterized by the presence of an iodine atom at the 3-position of the benzamide ring, along with isobutyl and methyl substituents. Its molecular formula is C12H16NOC_{12}H_{16}NO with a molecular weight of approximately 192.26 g/mol. The iodine substitution enhances its reactivity and potential as a pharmacophore.

Anticancer Activity

One of the primary applications of this compound is its potential role as an anticancer agent. Research has indicated that compounds with iodine substitutions can exhibit enhanced biological activity against cancer cells. For instance, similar iodinated compounds have been shown to inhibit critical pathways involved in tumor growth and metastasis, making them candidates for further development in cancer therapeutics .

MEK Inhibition

The compound has been explored for its inhibitory effects on the MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) pathway, which is often dysregulated in various cancers. Inhibitors of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells. Studies have indicated that structurally related compounds exhibit significant MEK inhibition, suggesting that this compound may share similar properties .

Polypharmacology

Emerging research highlights the polypharmacological potential of this compound, where it may interact with multiple biological targets. For example, studies on related compounds have demonstrated their ability to modulate various receptors, including adenosine receptors and peroxisome proliferator-activated receptors (PPARs). This multi-target approach can enhance therapeutic efficacy while minimizing side effects .

Table of Synthetic Routes

StepReaction TypeReagentsConditionsYield
1IodinationIodine/KIRefluxHigh
2Amide FormationIsobutylamine + Methylbenzoyl chlorideRoom TempModerate

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of iodinated benzamides, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, supporting its potential as an anticancer agent .

Case Study 2: MEK Pathway Inhibition

Another investigation focused on the compound's ability to inhibit MEK activity in vitro. The results showed that treatment with this compound led to decreased phosphorylation of ERK1/2, crucial mediators in cell signaling pathways associated with cancer progression .

Mechanism of Action

The mechanism by which 3-Iodo-N-isobutyl-N-methyl-benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

Halogen Substituents
  • 3-Iodo-N-isobutyl-N-methyl-benzamide vs. 3-Bromo-N,N-dimethylbenzamide (6h) : Reactivity: Iodine’s larger atomic radius and lower electronegativity enhance its leaving group ability in nucleophilic aromatic substitution compared to bromine. This makes the iodo derivative more reactive in metal-catalyzed reactions.
  • This compound vs. 2-Iodo-N-(3-methylphenyl)benzamide :

    • Positional Isomerism : The iodine at the 2-position in alters electronic distribution, reducing conjugation with the amide group compared to the 3-iodo isomer. This may affect binding affinity in biological targets or catalytic intermediates.
    • Molecular Weight and LogP : The 2-iodo derivative has a molecular weight of 337.16 and LogP of 4.24 , whereas the 3-iodo analog is expected to have a higher LogP due to the hydrophobic isobutyl group.
Functional Group Variations
  • This compound vs. 3-Amino-N-isobutylbenzamide : Electronic Properties: The amino group (electron-donating) increases electron density on the aromatic ring, enhancing nucleophilicity, whereas the iodo group (weakly electron-withdrawing) directs electrophilic substitution reactions. Applications: The amino derivative may serve as a precursor for heterocycle synthesis, while the iodo compound is more suited for cross-coupling reactions.

N-Substituent Variations

Branched vs. Linear Alkyl Groups
  • N-Isobutyl-N-methyl vs. N,N-Dimethyl (6h, 6i) : Solubility: Branched isobutyl groups reduce crystallinity and improve solubility in organic solvents compared to linear alkyl chains.
Aromatic vs. Aliphatic N-Substituents
  • N-Isobutyl-N-methyl vs. N-(3-Methylphenyl) :
    • Conjugation Effects : The aryl group in allows for π-π stacking interactions, which could enhance binding to aromatic protein pockets.
    • Molecular Weight : The 3-methylphenyl substituent increases molecular weight (337.16 ) compared to the aliphatic isobutyl group.

Physicochemical and Structural Data

Compound Name Substituents (Benzamide/N) Molecular Weight Halogen/Functional Group LogP (Predicted) Key Applications
This compound 3-I, N-isoBu-N-Me ~349.2* Iodo ~4.5* Cross-coupling, drug design
3-Bromo-N,N-dimethylbenzamide (6h) 3-Br, N,N-Me₂ 228.1 Bromo 3.2 Catalysis, intermediates
2-Iodo-N-(3-methylphenyl)benzamide 2-I, N-(3-MePh) 337.16 Iodo 4.24 Synthetic intermediates
3-Amino-N-isobutylbenzamide 3-NH₂, N-isoBu 192.26 Amino 2.1 Heterocycle synthesis

*Predicted values based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.